molecular formula C21H26N4O4 B2619523 diethyl (E,4E)-4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate CAS No. 338396-62-6

diethyl (E,4E)-4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate

Cat. No. B2619523
M. Wt: 398.463
InChI Key: FRZZMZUEENSGGT-JFUVMGANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (E,4E)-4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
BenchChem offers high-quality diethyl (E,4E)-4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethyl (E,4E)-4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for diethyl (E,4E)-4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate involves the reaction of diethyl 4-oxopent-2-enedioate with 4-phenylpiperazine-1-carboxamidine followed by the addition of ethyl cyanoacetate. The reaction mixture is then heated to form the desired product.

Starting Materials
Diethyl 4-oxopent-2-enedioate, 4-Phenylpiperazine-1-carboxamidine, Ethyl cyanoacetate

Reaction
Step 1: Diethyl 4-oxopent-2-enedioate is reacted with 4-phenylpiperazine-1-carboxamidine in the presence of a suitable solvent and a catalyst to form diethyl (E,4E)-4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-oxopent-2-enedioate., Step 2: Ethyl cyanoacetate is added to the reaction mixture and the resulting mixture is heated to form diethyl (E,4E)-4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate., Step 3: The product is purified by column chromatography or recrystallization to obtain the pure compound.

properties

IUPAC Name

diethyl (E,4E)-4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-3-28-20(26)16(15-22)14-18(21(27)29-4-2)19(23)25-12-10-24(11-13-25)17-8-6-5-7-9-17/h5-9,14H,3-4,10-13,23H2,1-2H3/b16-14+,19-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZZMZUEENSGGT-JFUVMGANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=C(N)N1CCN(CC1)C2=CC=CC=C2)C(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C(=C(/N)\N1CCN(CC1)C2=CC=CC=C2)/C(=O)OCC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl (E,4E)-4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate

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